molecular formula C13H18BrNOS B5978815 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane

Cat. No. B5978815
M. Wt: 316.26 g/mol
InChI Key: LJBAHBNKOOPUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane, also known as BTEC-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTEC-A is a heterocyclic compound consisting of a seven-membered ring containing a nitrogen atom and a thienyl group.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. In cancer cells, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell proliferation and survival. In neuronal cells, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuronal cells, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been shown to protect against oxidative stress-induced cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents for certain experiments.

Future Directions

There are several future directions for the study of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane. One direction is to further investigate its mechanism of action, particularly in relation to its effects on various signaling pathways. Another direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and inflammation. Additionally, the development of more efficient synthesis methods and analogs of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane may lead to improved therapeutic efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane involves the reaction of 4-bromo-5-ethyl-2-thiophenecarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent. The reaction yields 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane as a white solid with a melting point of 119-121°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been studied for its potential therapeutic applications in various fields of science. In the field of cancer research, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been shown to inhibit the growth of cancer cells in vitro and in vivo. In a study conducted by Wang et al. (2015), 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane was found to induce cell cycle arrest and apoptosis in human non-small cell lung cancer cells. In another study by Chen et al. (2016), 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane was found to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell migration and invasion.
In the field of neuroscience, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been studied for its potential as a treatment for neurodegenerative diseases. In a study by Kim et al. (2017), 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane was found to protect against oxidative stress-induced neuronal cell death in vitro. In another study by Lee et al. (2018), 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane was found to improve cognitive function in a mouse model of Alzheimer's disease.

properties

IUPAC Name

azepan-1-yl-(4-bromo-5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNOS/c1-2-11-10(14)9-12(17-11)13(16)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBAHBNKOOPUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(4-bromo-5-ethylthiophen-2-yl)methanone

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